molecular formula C13H20N2O3 B6494545 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334374-72-9

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B6494545
CAS No.: 1334374-72-9
M. Wt: 252.31 g/mol
InChI Key: YJPUNNRPEQGDNU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a urea derivative featuring a benzyl group at the N1 position and a complex 2-hydroxy-3-methoxy-2-methylpropyl substituent at the N3 position. The hydroxyl and methoxy groups in its substituent likely enhance hydrophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic behavior and target binding compared to simpler derivatives.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPUNNRPEQGDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of benzyl-3-(2-oxo-3-methoxy-2-methylpropyl)urea.

    Reduction: Formation of benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the urea moiety can form stable complexes with metal ions or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Benzoyl derivatives (e.g., ) prioritize aromatic stacking interactions, while pyrimidinyl-pyrrolidinyl groups () may enhance enzymatic inhibition via heterocyclic binding.

Key Observations :

  • Complex substituents (e.g., imidazolidinone in ) require advanced techniques like hypervalent iodine-mediated cyclization, achieving moderate yields (60%).
  • Simpler derivatives (e.g., ) may use straightforward condensation but lack yield optimization data.

Bioactivity:

  • Anticancer Potential: Benzoylurea derivatives () are studied for anticancer activity, likely via DNA interaction or enzyme inhibition. The target compound’s hydroxyl and methoxy groups could modulate cytotoxicity or selectivity.

Physicochemical Properties:

  • Solubility : Hydroxyl and methoxy groups in the target compound may improve aqueous solubility compared to purely aromatic derivatives (e.g., ).
  • Stability : The methyl group in the propyl chain could sterically stabilize the molecule against metabolic degradation.

Biological Activity

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a complex organic compound with significant potential for biological activity. Its molecular structure includes a benzyl group, a hydroxy group, a methoxy group, and a urea moiety, which together suggest diverse chemical reactivity and biological effects. This compound is being investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.

  • Chemical Formula : C15H21N2O3
  • CAS Number : 1334374-72-9
  • Molecular Weight : 252.3095 g/mol

The presence of functional groups such as hydroxy and methoxy enhances its solubility and interaction with biological targets, which is crucial for its therapeutic potential.

The biological activity of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding, while the urea moiety may form stable complexes with enzymes or metal ions. This interaction can modulate various biochemical pathways, leading to observed effects such as:

  • Inhibition of tumor cell proliferation
  • Antimicrobial activity against pathogenic bacteria

Biological Activity Studies

Research has demonstrated that compounds similar to 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea exhibit significant bioactivity. Notably, studies have shown its potential in the following areas:

Anticancer Activity

1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, related compounds have shown selective activity against human cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC50) metric.

Cell LineIC50 (µM)Reference
HT-295.0
A5494.5
MCF-73.1

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may exhibit antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

Bacterial StrainMIC (µM)Reference
E. faecalis8
S. aureus10

Case Studies

A recent study explored various benzylethoxyaryl ureas, including derivatives of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, demonstrating their multitarget inhibition capabilities against proteins like VEGFR-2 and PD-L1, which are critical in cancer resistance mechanisms . This study highlighted the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-benzylureaContains benzyl and urea moietySimpler structure without additional functional groups
1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)ureaSimilar hydroxy and methoxy groups but with chlorine substitutionChlorine substitution may enhance biological activity
1-benzyl-3-(2-methoxybenzyl)ureaContains methoxy-substituted benzene ringPotentially different pharmacological profile

The combination of hydroxy and methoxy groups along with the urea functionality distinguishes this compound from others, contributing to its unique biological properties.

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